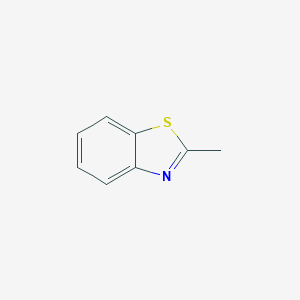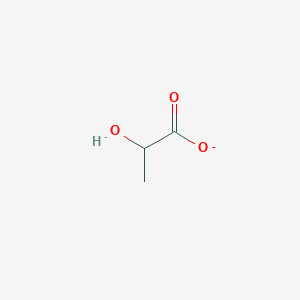
Lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactate is a molecule that is produced by the body during intense exercise and is considered a key biomarker for exercise performance. The molecule is formed in the muscles and then enters the bloodstream, where it is transported to the liver and other organs. Lactate has been the subject of extensive research, and its properties and effects have been studied in great detail.
Applications De Recherche Scientifique
Biosensor Development
Lactate has been crucial in the development of biosensors for medical and food applications. Shi, Luo, and Cui (2018) developed a tube-based painted amperometric biosensor for detecting glucose and lactate, highlighting lactate's importance in sensitive and rapid detection of metabolic compounds (Shi, Luo, & Cui, 2018).
Sports Medicine
In sports medicine, lactate is a key marker. Faria, Parker, and Faria (2005) identified lactate's role in cycling performance, demonstrating its significance in metabolic responses and training strategies (Faria, Parker, & Faria, 2005).
Clinical Care
Lactate sensors are vital in clinical care, sport medicine, and food processing. Rassaei, Olthuis, Tsujimura, Sudhölter, and Berg (2013) reviewed lactate sensors, discussing their design and application, highlighting their importance in viable sensors for direct applications (Rassaei, Olthuis, Tsujimura, Sudhölter, & Berg, 2013).
Neuroprotection
Lactate's neuroprotective role is significant. Berthet, Lei, Thévenet, Gruetter, Magistretti, and Hirt (2009) discovered that lactate administration after cerebral ischemia can be neuroprotective (Berthet et al., 2009).
Metabolic Understanding
Ferguson, Rogatzki, Goodwin, Kane, Rightmire, and Gladden (2018) explored lactate's central role in metabolism, reshaping our understanding from a hypoxic waste product to a major player in whole-body metabolism (Ferguson et al., 2018).
Dairy Science
Akers (2006) emphasized lactate's role in dairy science, particularly in understanding mammary growth and lactation in dairy cows (Akers, 2006).
Medical Research Integrity
Heinig (2003) discussed the importance of unbiased research in lactation science, highlighting the potential conflicts of interest in the field (Heinig, 2003).
Pulmonary Embolism
Ebner, Pagel, Sentler, Harjola, Bueno, Lerchbaumer, Stangl, Pieske, Hasenfuss, Konstantinides, and Lankeit (2020) found that venous lactate predicts adverse outcomes in normotensive pulmonary embolism, indicating its diagnostic value (Ebner et al., 2020).
Neuroimaging and Brain Metabolism
Prichard (1991) and van Hall, Stømstad, Rasmussen, Jans, Zaar, Gam, Quistorff, Secher, and Nielsen (2009) provided insights into lactate's role in brain metabolism, crucial for neuroimaging and understanding brain function (Prichard, 1991), (van Hall et al., 2009).
Cancer Research
San Martín, Ceballo, Ruminot, Lerchundi, Frommer, and Barros (2013) and Romero‐Garcia, Moreno-Altamirano, Prado-Garcia, and Sanchez-Garcia (2016) explored lactate's role in cancer, particularly in the Warburg effect and tumor microenvironment (San Martín et al., 2013), (Romero‐Garcia et al., 2016).
Exercise Physiology
Myers and Ashley (1997) discussed lactate's role in exercise physiology, particularly in relation to the anaerobic threshold and its importance in cardiopulmonary performance (Myers & Ashley, 1997).
Neurological Applications
Figley (2011) and Sánchez-Abarca, Tabernero, and Medina (2001) highlighted lactate's application in neurological research, particularly its importance in brain energy metabolism and its use by oligodendrocytes (Figley, 2011), (Sánchez-Abarca, Tabernero, & Medina, 2001).
Sepsis Diagnosis
Morris, McCartney, Lasserson, Van den Bruel, Fisher, and Hayward (2017) investigated the use of point-of-care lactate in diagnosing sepsis, demonstrating its potential in improving patient outcomes (Morris et al., 2017).
Energy Metabolism
Philp, Macdonald, and Watt (2005) and Végran, Boidot, Michiels, Sonveaux, and Féron (2011) examined lactate's role in energy metabolism and its systemic function, highlighting its importance in tumor angiogenesis and as a signaling compound (Philp, Macdonald, & Watt, 2005), (Végran et al., 2011).
Propriétés
Numéro CAS |
113-21-3 |
|---|---|
Nom du produit |
Lactate |
Formule moléculaire |
C3H5O3- |
Poids moléculaire |
89.07 g/mol |
Nom IUPAC |
2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1 |
Clé InChI |
JVTAAEKCZFNVCJ-UHFFFAOYSA-M |
SMILES |
CC(C(=O)[O-])O |
SMILES canonique |
CC(C(=O)[O-])O |
Synonymes |
2 Hydroxypropanoic Acid 2 Hydroxypropionic Acid 2-Hydroxypropanoic Acid 2-Hydroxypropionic Acid Ammonium Lactate D Lactic Acid D-Lactic Acid L Lactic Acid L-Lactic Acid Lactate Lactate, Ammonium Lactic Acid Propanoic Acid, 2-Hydroxy-, (2R)- Propanoic Acid, 2-Hydroxy-, (2S)- Sarcolactic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



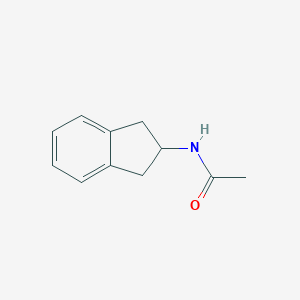
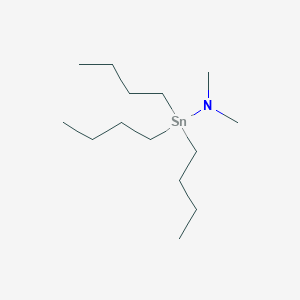
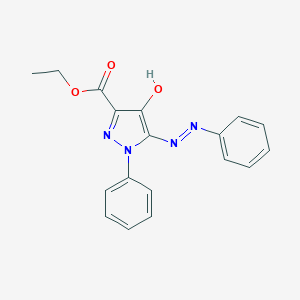
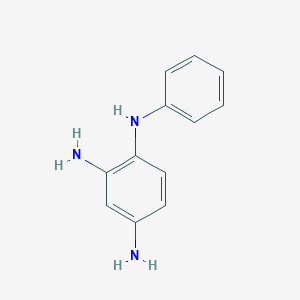

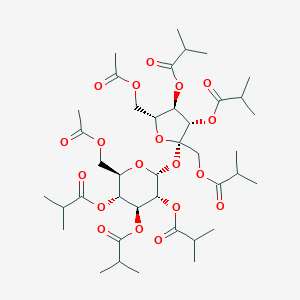
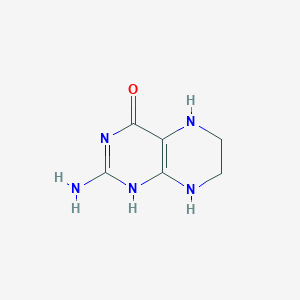
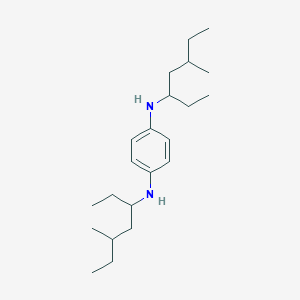
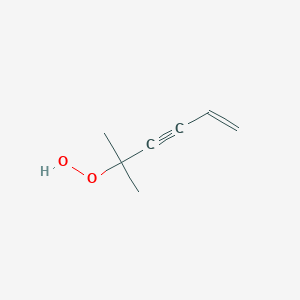
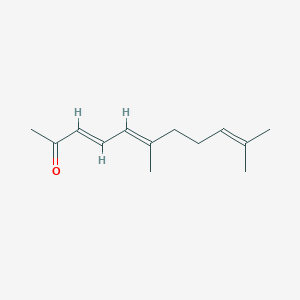
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
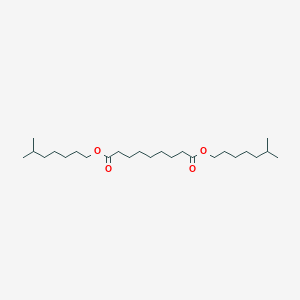
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)
